molecular formula C17H18N2O3 B5120681 N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide

N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide

Cat. No. B5120681
M. Wt: 298.34 g/mol
InChI Key: RYRFQRZOADWNTE-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide, also known as AM404, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AM404 is a synthetic analog of anandamide, an endocannabinoid that is naturally produced in the human body.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant areas of research has been in the treatment of pain. N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been shown to inhibit the reuptake of anandamide, leading to an increase in the levels of this endocannabinoid in the body. Anandamide has been shown to have analgesic effects, and therefore, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been investigated as a potential treatment for chronic pain conditions.
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has also been studied for its potential neuroprotective effects. It has been shown to inhibit the uptake of the neurotransmitter glutamate, which can lead to excitotoxicity and neuronal damage. This mechanism of action has led to investigations into the use of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide is complex and involves multiple pathways. One of the primary mechanisms is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide increases the levels of anandamide in the body, leading to its analgesic and anti-inflammatory effects.
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide also inhibits the uptake of the neurotransmitter glutamate by astrocytes, leading to a decrease in excitotoxicity and neuronal damage. In addition, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide are diverse and depend on the specific pathway that is activated or inhibited. In general, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide in lab experiments is its specificity for the endocannabinoid system. Unlike other drugs that may have off-target effects, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide is a selective inhibitor of FAAH and therefore has a specific mechanism of action. In addition, the synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide is relatively straightforward, and it can be purified to a high degree of purity using chromatography techniques.
One of the limitations of using N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide in lab experiments is its potential toxicity. High doses of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide have been shown to induce seizures in animal models, and therefore, caution must be taken when administering this compound. In addition, the effects of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide may vary depending on the specific experimental model used, and therefore, results must be interpreted with caution.

Future Directions

For research include the development of novel analogs of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide and the investigation of its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 3-(acetylamino)-4-methylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide, which can be purified using chromatography techniques. The purity of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-8-9-13(10-15(11)18-12(2)20)19-17(21)14-6-4-5-7-16(14)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRFQRZOADWNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide

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